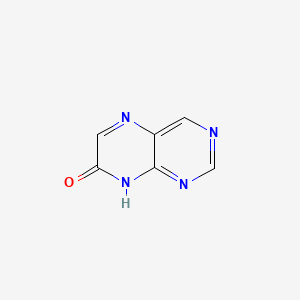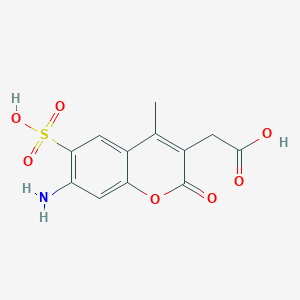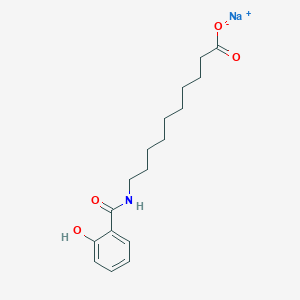
3,5-Dimethyl-2-phenylpyridine
Overview
Description
3,5-Dimethyl-2-phenylpyridine is a heterocyclic organic compound that belongs to the class of pyridine derivatives . It has a molecular formula of C13H13N .
Synthesis Analysis
The synthesis of 2-methylpyridines, which includes 3,5-Dimethyl-2-phenylpyridine, can be achieved using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . The process involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-2-phenylpyridine consists of a pyridine ring with a phenyl and two methyl substituents . The molecular weight is 183.25 g/mol .Chemical Reactions Analysis
3,5-Dimethyl-2-phenylpyridine, like other pyridinium salts, can undergo various chemical reactions such as nucleophilic substitution, oxidation, and reduction.Physical And Chemical Properties Analysis
3,5-Dimethyl-2-phenylpyridine is a pale yellow liquid at room temperature with a density of 0.997 g/cm3. It is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water.Scientific Research Applications
Infrared Absorption Spectroscopy
3,5-Dimethyl-2-phenylpyridine has been studied for its infrared absorption spectrum in the range of 400–2000 cm−1. The study used a valence-force model to compute fundamental frequencies and normal vibrational modes, showing good agreement with experimental data. This compound's structure, with methyl groups at the 3,5-positions, reduces conjugation between the benzene and pyridine rings, resulting in a noncoplanar molecule. This property affects the free rotation of methyl groups, influenced by the nitrogen atom's free electron pair in the pyridine ring (Gupta & Kusakov, 1966).
Synthesis of Organic Compounds
The compound has been utilized in the synthesis of α-phenylisocinchomeronic acid and derivatives, as well as for preparing 4-azafluorenone 3-carboxylic acid. In this context, 4-hydroxy-3,6-dimethyl-2-phenylpyridine is a notable intermediate formed during phenylation processes (Prostakov et al., 1986).
Catalytic Dehydrogenation and Synthesis
3,5-Dimethyl-2-phenylpyridine has been prepared through catalytic dehydrogenation and N-demethylation of related compounds. This process leads to the development of other compounds like 4-phenylpyridine-3,5-dicarboxylic acid and its derivatives, showcasing the compound’s utility in diverse synthetic pathways (Prostakov, Sorokin, & Ismailov, 1967).
Mechanism of Action
Future Directions
The future directions of research involving 3,5-Dimethyl-2-phenylpyridine could involve developing novel analytical techniques for the detection and quantification of this compound in various samples. Additionally, the flow synthesis method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
properties
IUPAC Name |
3,5-dimethyl-2-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-8-11(2)13(14-9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPHNFIDPNYSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345233 | |
| Record name | 3,5-Dimethyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-phenylpyridine | |
CAS RN |
27063-86-1 | |
| Record name | 3,5-Dimethyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![alpha-[1-(Butylmethylamino)ethyl]-benzyl alcohol](/img/structure/B3064911.png)
![alpha-[1-(Methylpentylamino)ethyl]-benzyl alcohol](/img/structure/B3064919.png)

![2,5-Pyrrolidinedione, 1-[(4-pyridinylcarbonyl)oxy]-](/img/structure/B3064935.png)

![2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B3064949.png)
![1-(4-Chlorophenyl)-5-[(triphenylphosphoranylidene)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3064970.png)

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3064983.png)